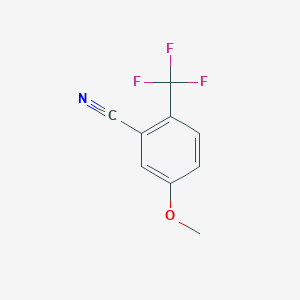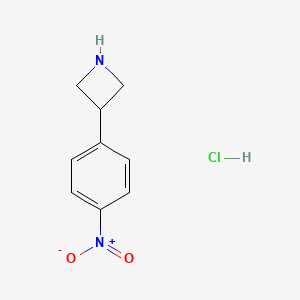
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a complex organic compound featuring a unique structural makeup that includes a pyridine, thiophene, and azetidine core along with a pyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can be achieved through multi-step organic synthesis. Key steps typically involve:
Formation of the azetidine core via cyclization reactions.
Introduction of the pyran moiety through an etherification reaction.
Coupling of the thiophene and pyridine rings via cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. Industrial methods may utilize continuous flow reactors to enhance reaction rates and yields while minimizing the production of by-products. Efficient purification steps like chromatography or recrystallization are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to modify the functional groups present.
Substitution: The presence of reactive sites allows for substitution reactions, particularly on the thiophene and pyridine rings.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: Halogens and nitrating agents are often used for electrophilic substitution reactions.
Major Products: The major products of these reactions vary based on the specific reagents and conditions but can include halogenated, nitrated, or reduced derivatives.
Applications De Recherche Scientifique
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the study of reaction mechanisms and development of new synthetic methodologies.
Biology: Its structural complexity makes it a valuable probe for investigating biological pathways and interactions, particularly in the study of enzyme-substrate relationships.
Medicine: Potential medicinal applications include acting as a lead compound in the development of new pharmaceuticals, particularly due to its potential biological activity stemming from its unique structure.
Industry: It may be utilized in the development of new materials or as a catalyst in industrial chemical reactions.
Mécanisme D'action
The specific mechanism by which 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one exerts its effects largely depends on the context of its application. Generally, its effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind to the compound.
Pathways Involved: Interaction with these targets can trigger a cascade of biochemical events that lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar in structure and application include:
4-(thiophen-2-yl)pyridin-2(1H)-one derivatives
Azetidine-based compounds with different substituents
Pyran-based compounds with alternative side chains
Uniqueness: What sets 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one apart is its unique combination of functional groups and rigid structure, offering diverse reactivity and broad application potential.
This fascinating compound holds significant promise across multiple scientific domains, and its detailed exploration could pave the way for novel innovations in chemistry and beyond.
Propriétés
IUPAC Name |
1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-6-13(7-19(24)26-12)27-14-9-22(10-14)20(25)16-11-21(2)18(23)8-15(16)17-4-3-5-28-17/h3-8,11,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJASMREPJWRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)
![3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2914105.png)
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2914106.png)

![1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2914110.png)
![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)



![2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one](/img/structure/B2914119.png)
